N-(2-hydroxy-5-methylphenyl)biphenyl-4-carboxamide
CAS No.: 6044-71-9
Cat. No.: VC18969682
Molecular Formula: C20H17NO2
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6044-71-9 |
|---|---|
| Molecular Formula | C20H17NO2 |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | N-(2-hydroxy-5-methylphenyl)-4-phenylbenzamide |
| Standard InChI | InChI=1S/C20H17NO2/c1-14-7-12-19(22)18(13-14)21-20(23)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13,22H,1H3,(H,21,23) |
| Standard InChI Key | KSDOUNUIZMITSY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(2-Hydroxy-5-methylphenyl)biphenyl-4-carboxamide consists of a biphenyl scaffold (two phenyl rings connected by a single bond) with a carboxamide group (-CONH-) at the 4-position of one phenyl ring and a 2-hydroxy-5-methylphenyl substituent at the amide nitrogen . The InChI key (InChI=1/C20H17NO2/c1-14-7-12-19(22)18(13-14)21-20(23)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13,22H,1H3,(H,21,23)) confirms the presence of these functional groups and their spatial arrangement . The hydroxy group at the 2-position of the aniline ring and the methyl group at the 5-position introduce steric and electronic modifications that influence solubility and receptor interactions .
Synthesis and Manufacturing
Reaction Pathways
The synthesis of biphenyl carboxamides typically involves coupling reactions between biphenyl carboxylic acid derivatives and substituted anilines. A representative procedure for a related compound, 3-((4-chloro-5-((3-(2,3-dihydrobenzo dioxin-6-yl)-2-methylbenzyl)oxy)-2-formylphenoxy)methyl)benzonitrile, utilizes potassium carbonate as a base in acetonitrile (ACN) to facilitate nucleophilic substitution . For N-(2-hydroxy-5-methylphenyl)biphenyl-4-carboxamide, a plausible synthesis route would involve:
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Formation of biphenyl-4-carbonyl chloride: Reaction of biphenyl-4-carboxylic acid with thionyl chloride (SOCl) or oxalyl chloride.
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Amide coupling: Treatment of the acyl chloride with 2-amino-5-methylphenol in the presence of a base such as triethylamine or pyridine .
Optimization Challenges
Key challenges in synthesizing this compound include ensuring regioselectivity during amide formation and managing the reactivity of the hydroxy group, which may require protection/deprotection strategies. For instance, protecting the phenolic -OH group with a tert-butyldimethylsilyl (TBS) ether prior to amide coupling could prevent undesired side reactions .
Physicochemical Properties
Thermodynamic Parameters
N-(2-Hydroxy-5-methylphenyl)biphenyl-4-carboxamide exhibits a density of 1.221 g/cm and a boiling point of 416.4°C at 760 mmHg . The refractive index (1.664) and vapor pressure (1.59 × 10 mmHg at 25°C) suggest moderate polarity and low volatility, consistent with its solid-state stability .
Solubility and Partitioning
While experimental solubility data is unavailable, the presence of a polar carboxamide group and a hydrophobic biphenyl scaffold predicts limited aqueous solubility. Computational models estimate a logP (octanol-water partition coefficient) of ~3.5, indicating moderate lipophilicity suitable for transmembrane permeability .
Pharmacological and Biological Relevance
Dual Pharmacology Profiles
Analogous compounds, such as TD-5959 (a dual muscarinic antagonist/β agonist), highlight the versatility of biphenyl carboxamides in targeting multiple pathways . The hydroxy and methyl substituents in N-(2-hydroxy-5-methylphenyl)biphenyl-4-carboxamide may allow for similar multitarget engagement, particularly in respiratory diseases like chronic obstructive pulmonary disease (COPD) .
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